molecular formula C24H21N3O3S B3675833 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Cat. No.: B3675833
M. Wt: 431.5 g/mol
InChI Key: AIIDDIRNYMATIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a phenylcarbamothioyl group, and a propan-2-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the phenylcarbamothioyl group, which can be accomplished through a thiourea-based reaction. Finally, the propan-2-yloxybenzamide moiety is attached via an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring may interact with enzymes or receptors, modulating their activity. The phenylcarbamothioyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological processes. The propan-2-yloxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:

  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(methoxy)benzamide
  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(ethoxy)benzamide

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-15(2)29-19-10-6-7-16(14-19)22(28)27-24(31)25-18-9-5-8-17(13-18)23-26-20-11-3-4-12-21(20)30-23/h3-15H,1-2H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIDDIRNYMATIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Reactant of Route 5
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Reactant of Route 6
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.